Butyrylcholinesterase (BuChE) Inhibitory Scaffold Validation: 2-Methoxyphenyl Regioisomer Delivers the Most Potent Carbamate Derivative (IC50 = 12.8 µM)
The 3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl scaffold — the core architecture of the target compound — was identified as the most productive regioisomeric starting point for BuChE inhibitor development in a systematic 44-compound SAR campaign. The heptylcarbamate derivative 16c built on this 2-methoxyphenyl scaffold achieved an IC50 of 12.8 µM against equine BuChE (eqBuChE), with no inhibition of electric eel acetylcholinesterase (EeAChE) at 100 µM, representing 7.6-fold higher potency than the carbamate derivative built on the 3-methoxyphenyl scaffold and 2.7-fold more potent than the analogous 4-methoxyphenyl-derived compound [1]. While the target methyl ester compound itself was not directly tested in this study, the scaffold validation data provide the closest class-level quantitative evidence for prioritizing the 2-methoxyphenyl configuration in screening libraries.
| Evidence Dimension | eqBuChE inhibitory potency (IC50) of carbamate derivatives built on different methoxyphenyl regioisomers |
|---|---|
| Target Compound Data | 12.8 µM (heptylcarbamate 16c derived from 3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl scaffold); no EeAChE inhibition at 100 µM |
| Comparator Or Baseline | 3-methoxyphenyl regioisomer carbamate derivatives (weaker activity); 4-methoxyphenyl regioisomer carbamate derivatives (weaker activity); reference drug donepezil (eqBuChE IC50 = 3.25 µM, EeAChE IC50 = 0.11 µM) |
| Quantified Difference | 2-methoxyphenyl scaffold delivers the most potent carbamate derivative (16c), approximately 2- to 7.6-fold more potent than other regioisomeric variants; selective for BuChE over AChE at 100 µM |
| Conditions | In vitro enzyme inhibition assay; electric eel AChE (EeAChE) and equine BuChE (eqBuChE); 44 compounds tested; kinetic and molecular docking characterization performed |
Why This Matters
The 2-methoxyphenyl regioisomer is the privileged configuration for BuChE inhibitory activity within this chemical series, making the target compound a more rational choice for BuChE-focused screening than analogs bearing alternative methoxy substitution patterns.
- [1] Dundar Y, Kuyrukcu O, Eren G, Deniz FSS, Onkol T, Orhan IE. Novel pyridazinone derivatives as butyrylcholinesterase inhibitors. Bioorganic Chemistry, 2019, 92, 103304. View Source
